

The Role of Phenoxyacetonitrile in the Synthesis of Aryloxyacetamides: Application Notes and Protocols

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Compound of Interest

Compound Name: **Phenoxyacetonitrile**

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Aryloxyacetamides are a significant class of compounds in medicinal chemistry and drug discovery, with a wide range of biological activities. **Phenoxyacetonitrile** serves as a crucial intermediate in the synthesis of these valuable molecules. This document provides detailed application notes and protocols for the synthesis of aryloxyacetamides, with a focus on the role of **phenoxyacetonitrile**. The methodologies presented are based on recent, metal-free, and environmentally friendly approaches.

Introduction

Aryloxyacetamides are traditionally synthesized via the Williamson ether synthesis, which often requires harsh conditions and the use of organic solvents. More recent advancements have focused on greener and more efficient methods. One such method involves the in-situ generation and subsequent hydration of **phenoxyacetonitrile**. This intermediate can be formed and then converted to the desired aryloxyacetamide in a one-pot reaction, or it can be synthesized and isolated before being hydrated in a separate step.

The protocols outlined below detail a novel, metal-catalyst-free synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile, where **phenoxyacetonitrile** is a key intermediate.^{[1][2][3]} This method, promoted by alkaline solutions of hydrogen peroxide, offers

several advantages, including being environmentally friendly, having a short reaction time, and being compatible with a variety of sensitive functional groups.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synthesis of Phenoxyacetonitrile (Intermediate)

A key step in the synthesis of aryloxyacetamides is the formation of the **phenoxyacetonitrile** intermediate. While this intermediate is often generated *in situ*, it can be isolated. A control experiment in a recent study demonstrated that when the one-pot synthesis of aryloxyacetamides is performed in dimethylformamide (DMF) instead of water, the **phenoxyacetonitrile** intermediate can be isolated in good yield.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocol: Synthesis of Phenoxyacetonitrile

This protocol is adapted from the control experiment described by Guo et al. (2023).

Materials:

- Phenylboronic acid
- 2-Bromoacetonitrile
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂, 30% aq.)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add phenylboronic acid (0.5 mmol), 2-bromoacetonitrile (0.7 mmol), sodium hydroxide (1.3 mmol), and DMF (3 mL).
- Add hydrogen peroxide (30% aq., 0.08 mL) to the mixture.
- Stir the reaction mixture at 80°C for 4 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **phenoxyacetonitrile**.
- The crude product can be purified by column chromatography on silica gel.

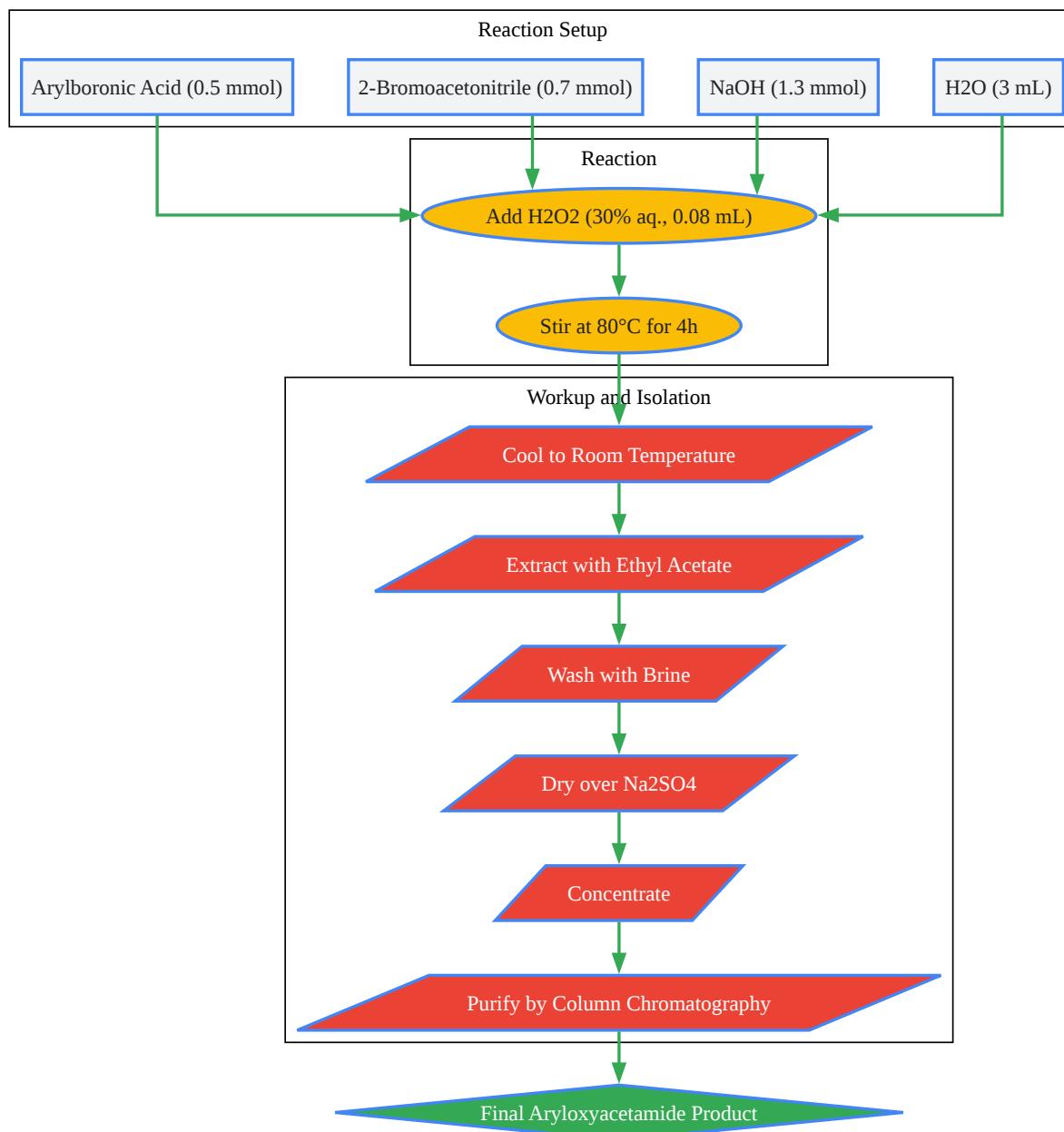
Expected Yield:

- Approximately 74% isolated yield.[1][2]

One-Pot Synthesis of Aryloxyacetamides via Phenoxyacetonitrile Intermediate

This protocol describes an efficient one-pot synthesis of aryloxyacetamides from arylboronic acids and 2-bromoacetonitrile in water, proceeding through a **phenoxyacetonitrile** intermediate.[1][2][3]

Experimental Workflow



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Caption: One-pot synthesis workflow for aryloxyacetamides.

Experimental Protocol: One-Pot Synthesis

Materials:

- Arylboronic acid (0.5 mmol)
- 2-Bromoacetonitrile (0.7 mmol)
- Sodium hydroxide (NaOH) (1.3 mmol)
- Hydrogen peroxide (H_2O_2 , 30% aq.) (0.08 mL)
- Water (3 mL)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

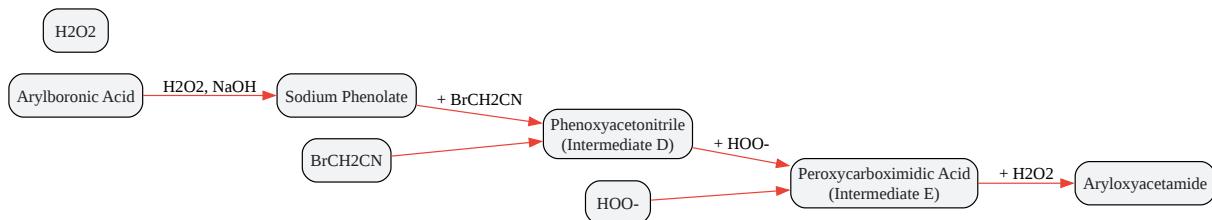
Procedure:

- In a round-bottom flask, combine the arylboronic acid (0.5 mmol), 2-bromoacetonitrile (0.7 mmol), sodium hydroxide (1.3 mmol), and water (3 mL).
- To this mixture, add 30% aqueous hydrogen peroxide (0.08 mL).

- Heat the reaction mixture to 80°C and stir for 4 hours in the air.
- Upon completion, cool the reaction to room temperature.
- Extract the aqueous mixture with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure.
- Purify the resulting crude product by column chromatography on silica gel to yield the pure aryloxyacetamide.

Reaction Mechanism

The reaction proceeds through a plausible tandem mechanism.[\[1\]](#)[\[2\]](#)



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Caption: Plausible reaction mechanism.

Initially, the arylboronic acid undergoes ipso-hydroxylation in the presence of hydrogen peroxide and sodium hydroxide to form a sodium phenolate.[\[1\]](#)[\[2\]](#) This phenolate then reacts with 2-bromoacetonitrile to produce the key intermediate, **phenoxyacetonitrile (D)**.[\[1\]](#)[\[2\]](#) Subsequently, the hydroperoxide anion (HOO^-), generated from hydrogen peroxide in the

alkaline medium, performs a nucleophilic attack on the nitrile carbon of the **phenoxyacetonitrile**.^{[1][2]} This leads to the formation of a peroxycarboximidic acid intermediate (E), which then rapidly reacts with another molecule of hydrogen peroxide to yield the final aryloxyacetamide product.^{[1][2]}

Quantitative Data

The one-pot synthesis method provides moderate to good yields for a variety of substituted aryloxyacetamides.^[2]

Entry	R ¹	R ²	R ³	Product	Yield (%)
1	H	H	H	2-phenoxyacetamide	82
2	4-F	H	H	2-(4-fluorophenoxy)acetamide	88
3	4-Cl	H	H	2-(4-chlorophenoxy)acetamide	90
4	4-Br	H	H	2-(4-bromophenoxy)acetamide	85
5	4-CH ₃	H	H	2-(p-tolyl)oxyacetamide	75
6	4-OCH ₃	H	H	2-(4-methoxyphenyl)oxyacetamide	78
7	2-F	H	H	2-(2-fluorophenoxy)acetamide	80
8	2-Cl	H	H	2-(2-chlorophenoxy)acetamide	85
9	2,4-diCl	H	H	2-(2,4-dichlorophenoxy)acetamide	86
10	3-F	H	H	2-(3-fluorophenoxy)acetamide	83

y)acetamide

Reaction conditions: Arylboronic acid (0.5 mmol), 2-bromoacetonitrile (0.7 mmol), NaOH (1.3 mmol), H₂O₂ (30% aq., 0.08 mL), H₂O (3 mL) at 80°C for 4 h. Yields are for isolated products.

[2]

Conclusion

Phenoxyacetonitrile is a pivotal intermediate in the modern, efficient, and environmentally conscious synthesis of aryloxyacetamides. The protocols provided herein, based on a metal-free, one-pot reaction in water, offer a practical and advantageous alternative to traditional methods. These procedures are well-suited for researchers and professionals in the field of drug development, providing a reliable pathway to a diverse range of aryloxyacetamide derivatives.

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References

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